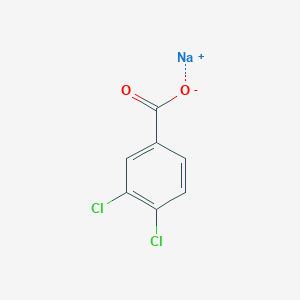

Sodium 3,4-dichlorobenzoate

Description

Sodium 3,4-dichlorobenzoate is a chlorinated aromatic compound characterized by a benzoate backbone substituted with chlorine atoms at the 3rd and 4th positions of the benzene ring. This sodium salt form enhances its solubility in aqueous environments, making it relevant in industrial, pharmaceutical, and environmental contexts. It is structurally related to other dichlorobenzoate isomers, such as 2,4-, 2,5-, and 3,5-dichlorobenzoates, which differ in the placement of chlorine substituents. Its applications range from synthetic intermediates in drug development (e.g., antitubercular agents) to environmental pollutants requiring microbial remediation .

Propriétés

Numéro CAS |

17274-10-1 |

|---|---|

Formule moléculaire |

C7H3Cl2NaO2 |

Poids moléculaire |

212.99 g/mol |

Nom IUPAC |

sodium;3,4-dichlorobenzoate |

InChI |

InChI=1S/C7H4Cl2O2.Na/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3H,(H,10,11);/q;+1/p-1 |

Clé InChI |

WUJATLHOPBZDJE-UHFFFAOYSA-M |

SMILES |

C1=CC(=C(C=C1C(=O)[O-])Cl)Cl.[Na+] |

SMILES isomérique |

C1=CC(=C(C=C1C(=O)[O-])Cl)Cl.[Na+] |

SMILES canonique |

C1=CC(=C(C=C1C(=O)[O-])Cl)Cl.[Na+] |

Autres numéros CAS |

17274-10-1 |

Origine du produit |

United States |

Analyse Des Réactions Chimiques

Enzyme-Catalyzed Thioesterification

Sodium 3,4-dichlorobenzoate participates in CoA ligase-catalyzed reactions, forming a thioester bond with coenzyme A (CoA). This reaction is critical in bacterial degradation pathways for chlorinated aromatic compounds:

-

Key findings :

| Enzyme Variant | (min⁻¹) | (μM) | Catalytic Efficiency () |

|---|---|---|---|

| Wild-type | 0.15 | 250 | 0.0006 |

| I303A | 12.3 | 180 | 0.068 |

| I303G | 9.8 | 200 | 0.049 |

Microbial Degradation Pathways

Aerobic bacteria like Acinetobacter sp. strain 4-CB1 cometabolize sodium 3,4-dichlorobenzoate via hydrolytic dehalogenation:

-

Mechanistic insights :

| Substrate | Degradation Rate (nmol/min·mg protein) | Chloride Release (mM) |

|---|---|---|

| 3,4-Dichlorobenzoate | 109 (anaerobic) / 44 (aerobic) | 0.3–0.4 |

| 3-Chloro-4-hydroxybenzoate | 83 (aerobic) | 0.2 |

Nucleophilic Substitution Reactions

The chlorine atoms on the benzene ring undergo substitution under specific conditions:

-

Hydrolysis :

-

Reductive Dechlorination :

Comparative Reactivity with Analogues

The positions of chlorine substituents significantly influence reactivity:

| Compound | Relative Reactivity (Thioesterification) | Preferred Degradation Pathway |

|---|---|---|

| Sodium 3,4-dichlorobenzoate | 1.0 (baseline) | Hydrolytic dechlorination |

| Sodium 4-chlorobenzoate | 0.02 | Direct oxidation |

| Sodium 2,4-dichlorobenzoate | 0.15 | Reductive dehalogenation |

Industrial and Environmental Relevance

-

Bioremediation : Sodium 3,4-dichlorobenzoate is a key intermediate in PCB degradation. Engineered bacteria expressing optimized CoA ligases achieve 54-fold higher degradation rates .

-

Synthetic Applications : Used in synthesizing herbicides and pharmaceuticals via functional group transformations .

Key Research Findings

-

Enzyme Engineering : Rational redesign of CoA ligases (e.g., F184W/I303A/V209T mutant) improves catalytic efficiency for sodium 3,4-dichlorobenzoate by 54-fold .

-

Cometabolism Limitations : While Acinetobacter sp. degrades 3,4-dichlorobenzoate, the pathway is not induced by the substrate itself, requiring co-metabolites like 4-chlorobenzoate .

-

Structural Plasticity : X-ray crystallography shows that the 3,4-dichloro substitution induces conformational changes in enzyme active sites, enabling substrate binding .

Comparaison Avec Des Composés Similaires

Table 1: Physicochemical Properties of Sodium 3,4-Dichlorobenzoate and Structural Isomers

| Compound | Melting Point (°C) | logKBSA/water | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|---|

| Sodium 3,4-dichlorobenzoate | Not reported | 1.26 ± 0.22* | ~213 (estimated) | Adjacent chlorine substituents |

| Sodium 3,5-dichlorobenzoate | Not reported | Not reported | 212.99 | Meta chlorine substituents |

| Sodium 2,6-dichlorobenzoate | Not reported | Lower than 3,4 isomer | ~213 | Ortho chlorine substituents |

*The logKBSA/water of 3,4-dichlorobenzoate is underestimated in models due to steric hindrance from the twisted carboxylate group caused by adjacent chlorines . Ortho-substituted isomers (e.g., 2,6-dichlorobenzoate) exhibit substantially lower binding affinities to bovine serum albumin compared to para/meta-substituted analogs .

Environmental Degradation and Biodegradability

Microbial degradation pathways vary significantly among dichlorobenzoates:

Table 2: Biodegradation Pathways of Chlorobenzoates

- 3,4-Dichlorobenzoate: Degradation involves a two-step dehalogenation process. The first step (para-Cl removal) is catalyzed by a 4-chlorobenzoate-induced dehalogenase, while the second (meta-Cl removal) requires a soluble enzyme. This pathway diverges from the protocatechuate route used for mono-chlorinated analogs .

- 3,5-Dichlorobenzoate : Requires distinct microbial consortia for degradation, indicating slower environmental breakdown compared to 3,4-isomers .

Q & A

Q. What are the optimal synthetic routes for Sodium 3,4-dichlorobenzoate, and how can purity be validated?

Sodium 3,4-dichlorobenzoate is typically synthesized via esterification of 3,4-dichlorobenzoic acid followed by saponification. For example, methyl 3,4-dichlorobenzoate can be prepared by refluxing 3,4-dichlorobenzoic acid with methanol and catalytic acid, yielding the ester (79% yield, m.p. 47°C). Subsequent hydrolysis with NaOH produces the sodium salt . Purity validation requires chromatographic methods (e.g., HPLC) and spectral confirmation (¹H/¹³C NMR, IR). Key spectral markers include a carbonyl stretch at ~1733 cm⁻¹ (IR) and aromatic proton signals at δ 7.53–8.12 ppm (¹H NMR) .

Q. Which analytical techniques are most reliable for characterizing Sodium 3,4-dichlorobenzoate?

- Spectroscopy : IR confirms the carboxylate group (asymmetric COO⁻ stretch at ~1550–1650 cm⁻¹). NMR identifies substitution patterns; for example, meta/para chlorines split aromatic protons into distinct doublets (e.g., δ 7.84–7.89 ppm for 6-H in methyl 3,4-dichlorobenzoate) .

- Chromatography : Gas chromatography (GC) with flame ionization detection or mass spectrometry (GC-MS) is used for ester intermediates, while ion chromatography quantifies the sodium salt .

Advanced Research Questions

Q. How can microbial degradation pathways of Sodium 3,4-dichlorobenzoate be experimentally traced?

Aerobic bacterial strains (e.g., Acinetobacter spp.) metabolize 3,4-dichlorobenzoate via hydroxylation and dehalogenation. Key steps include:

- Initial hydrolysis : Replacement of para-Cl with OH under aerobic conditions .

- Dehalogenation : Addition-elimination mechanisms, detected via intermediate identification (e.g., 3-chloro-4-hydroxybenzoate) using LC-MS .

- Enrichment cultures : Anaerobic conditions stabilize chlorinated intermediates, requiring prolonged incubation (≥2 months) for pathway elucidation .

Q. How do researchers resolve contradictions in reported metabolic pathways across bacterial species?

Discrepancies arise from species-specific enzyme induction. For example:

- Alcaligenes denitrificans preferentially dechlorinates 2,4-dichlorobenzoate to 4-chlorobenzoate via reductive pathways .

- Pseudomonas spp. hydrolyze 3,5-dichlorobenzoate through oxidative dehalogenases . Methodological approach : Use isotopically labeled substrates (e.g., ¹³C-3,4-dichlorobenzoate) and track labeled intermediates via mass spectrometry. Compare enzyme kinetics (e.g., Km and Vmax) across purified bacterial extracts .

Q. What experimental designs are used to study the regioselectivity of chlorination in benzoate derivatives?

- Electrochemical reduction : Compare reduction potentials of methyl 3,4-dichlorobenzoate vs. 3,5-isomers. For example, methyl 3,4-dichlorobenzoate shows distinct cyclic voltammetry peaks due to electronic effects of adjacent chlorines .

- Synthetic competition assays : React 3,4-dichlorobenzoate with electrophiles (e.g., iodomethane) under controlled conditions. Monitor substitution patterns via GC-MS .

Data Contradiction Analysis

Q. Why do reported degradation rates of Sodium 3,4-dichlorobenzoate vary between freshwater and marine microbial consortia?

Freshwater consortia degrade chlorobenzoates faster due to established dehalogenase activity (e.g., Acinetobacter spp. achieves >90% degradation in 14 days) . Marine consortia require longer acclimatization (>60 days) due to salinity-induced enzyme inhibition. Resolution : Conduct parallel degradation assays with salinity gradients (0–35 ppt) and measure chloride release via ion-selective electrodes .

Methodological Resources

- Spectral Data : Reference IR (1733 cm⁻¹) and NMR (δ 3.94 ppm for methyl esters) from synthetic protocols .

- Degradation Studies : Use ¹⁴C-labeled substrates for mineralization assays and autoradiography to track metabolite distribution .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.